molecular formula C5H4BrClN2 B1272082 2-Amino-3-bromo-5-chloropyridine CAS No. 26163-03-1

2-Amino-3-bromo-5-chloropyridine

Cat. No. B1272082
Key on ui cas rn: 26163-03-1
M. Wt: 207.45 g/mol
InChI Key: UWGGGYYCKDCTGN-UHFFFAOYSA-N
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Patent
US04033975

Procedure details

To produce 2-amino-3-bromo-5-chloropyridine, 30 parts of chlorine are introduced in the course of 50 minutes, with slight cooling, into a solution of 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid (36%). A solution of 53 parts of potassium bromide in 50 parts of water is then added, and a further 30 parts of chlorine are introduced within one hour at a temperature of about 35° C., whereby finally a light-yellow precipitate occurs. The mixture obtained is stirred for a further 30 minutes. The solution is afterwards poured on to ice, and the free halogen still present is removed by the addition of sodium bisulphite solution. There is now added, with ice-cooling, a solution of 95 parts of sodium hydroxide in 190 parts of water. The resulting beige-coloured precipitate is filtered off with suction, washed with ice-water and dried at 30° to 40° C. in a water-jet vacuum. There are obtained 74 parts (90% of theory) of 2-amino-3-bromo-5-chloropyridine, m.p. 78°-79° C.
[Compound]
Name
37.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[ClH:8].[Br-:9].[K+].ClCl>O>[NH2:1][C:2]1[C:7]([Br:9])=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
37.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
53
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
ADDITION
Type
ADDITION
Details
The solution is afterwards poured on to ice
CUSTOM
Type
CUSTOM
Details
the free halogen still present is removed by the addition of sodium bisulphite solution
ADDITION
Type
ADDITION
Details
There is now added, with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting beige-coloured precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 30° to 40° C. in a water-jet vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=NC=C(C=C1Br)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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